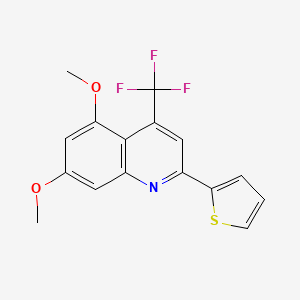

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Description

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2) is a fluorinated quinoline derivative characterized by its unique substitution pattern. Its molecular formula is C₁₆H₁₂F₃NO₂S, with an average mass of 339.331 g/mol and a monoisotopic mass of 339.054084 g/mol . The compound features:

- 5,7-Dimethoxy groups on the quinoline core, enhancing electron density and influencing solubility.

- A 2-thienyl substituent at the C2 position, introducing sulfur-containing heterocyclic properties.

- A trifluoromethyl group at C4, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name |

5,7-dimethoxy-2-thiophen-2-yl-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c1-21-9-6-12-15(13(7-9)22-2)10(16(17,18)19)8-11(20-12)14-4-3-5-23-14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQCQXDNOPBCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633315-43-2 | |

| Record name | 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thienyl and trifluoromethyl groups. The methoxy groups are usually introduced via methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The methoxy, thienyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound is investigated for its potential use in drug development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS: 853310-83-5)

- Molecular Formula: C₂₂H₁₆F₃NO₂ (Average mass: 383.369 g/mol) .

- Key Differences :

- C2 Substituent : 2-Naphthyl group (bulky aromatic) vs. 2-thienyl (smaller heterocyclic).

- Impact : The naphthyl group increases molecular weight by ~44 g/mol and may enhance π-π stacking interactions in biological targets but reduce solubility compared to the thienyl group.

6,7-Dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(p-tolyl)quinoline (Compound 6k, )

- Molecular Formula: Not explicitly provided, but includes a 4-methylpiperazine-propoxy chain at C3.

- Key Differences: C4 Substituent: Trifluoromethyl (electron-withdrawing) vs. a piperazine-propoxy group (basic, hydrophilic).

Trifluoromethyl-Containing Analogues

4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (III.2.hA, )

- Key Differences :

2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone (Compound 10, )

- Structural Features : Two trifluoromethyl groups (C2 and C8) and a pyridinyl ketone.

Functional Group Comparisons

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 59108-13-3)

- Molecular Formula: C₁₀H₄Cl₂F₃NO (Average mass: 282.05 g/mol) .

- Key Differences :

- Substituents : Chlorine atoms at C5/C7 and hydroxyl at C4 vs. methoxy and thienyl groups.

- Bioactivity : Exhibits antiseptic and antifungal properties, highlighting how halogenation vs. methoxylation shifts applications from pharmaceuticals to disinfectants .

Biological Activity

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with two methoxy groups and a trifluoromethyl group, making it an interesting candidate for biological evaluation. The presence of these functional groups is believed to enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of quinoline-based compounds for their growth inhibition against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated that compounds similar to 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline showed GI50 values ranging from 25 to 82 nM, with some derivatives exhibiting IC50 values as low as 31 nM against specific targets like EGFR and HER2 .

The mechanism by which 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to induce apoptosis in cancer cells by activating caspases (caspase-3 and caspase-8) while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action not only halts cell division but also promotes programmed cell death, making it a promising candidate for cancer therapy.

Case Studies and Research Findings

-

Anticancer Studies :

- A recent publication reported on the synthesis and evaluation of quinoline derivatives, including those akin to 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. It was found that these compounds exhibited significant inhibitory effects on EGFR and HER2 with IC50 values comparable to established drugs like erlotinib .

- Zebrafish Model :

-

Synthetic Pathways :

- The synthesis of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline typically involves multi-step chemical reactions that enhance its biological efficacy. The rational design approach focuses on modifying the substituents on the quinoline ring to optimize its interaction with target proteins involved in cancer progression .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous quinoline derivatives, halogenation and nucleophilic substitution are critical. For example:

- Step 1 : Start with a pre-functionalized quinoline core (e.g., 5,7-dimethoxyquinoline) and introduce trifluoromethyl groups via radical trifluoromethylation or cross-coupling reactions using palladium catalysts .

- Step 2 : Introduce the 2-thienyl group via Suzuki-Miyaura coupling, requiring optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to avoid competing side reactions .

- Key Variables : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact regioselectivity. Lower yields (<50%) are common due to steric hindrance from the trifluoromethyl group .

Q. How is the compound characterized to confirm its structure, and what analytical discrepancies might arise?

- Methodological Answer :

- Primary Techniques :

- NMR : and NMR verify substituent positions. The trifluoromethyl group () shows a distinct signal at ~-60 ppm .

- HRMS : Confirms molecular weight (e.g., calculated for : 366.07 Da).

- Common Discrepancies :

- Overlapping aromatic signals in NMR due to methoxy and thienyl groups may require 2D techniques (e.g., COSY, HSQC) .

- Impurities from incomplete substitution (e.g., residual chlorine in trifluoromethylation steps) require careful column chromatography .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of trifluoromethylation in quinoline derivatives with competing substituents?

- Methodological Answer :

- Steric and Electronic Control :

- Electron-deficient positions (e.g., para to methoxy groups) favor trifluoromethylation. Computational DFT studies predict reactivity trends .

- Catalyst Design : Bulky ligands (e.g., XPhos) improve selectivity by shielding specific sites .

- Case Study : For 4-trifluoromethylquinolines, Cu-mediated methods achieve >70% regioselectivity at position 4 versus 2 .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect the compound’s biological activity, and how are contradictions in bioassay data resolved?

- Methodological Answer :

- SAR Analysis :

| Substituent | Position | Bioactivity Trend (vs. Control) | Reference |

|---|---|---|---|

| Methoxy | 5,7 | ↑ Solubility, ↓ Cytotoxicity | |

| Thienyl | 2 | ↑ Binding affinity (kinase assays) |

- Resolving Data Contradictions :

- Discrepancies in IC₅₀ values (e.g., conflicting reports on kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using internal controls (e.g., staurosporine) .

Q. What computational methods predict the compound’s interactions with biological targets, and how are docking results validated experimentally?

- Methodological Answer :

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., p38α MAP kinase). The trifluoromethyl group often enhances hydrophobic binding .

MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories).

- Validation :

- Compare docking scores with experimental SPR (surface plasmon resonance) binding constants (). Discrepancies >1 log unit suggest force field limitations .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.